2-chlorosulfonylethyl N,N-dimethylcarbamate
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Overview
Description
“2-chlorosulfonylethyl N,N-dimethylcarbamate” is a chemical compound with the CAS Number: 1314911-07-3 . It has a molecular weight of 215.66 . The IUPAC name for this compound is 2-(chlorosulfonyl)ethyl dimethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10ClNO4S/c1-7(2)5(8)11-3-4-12(6,9)10/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structure diagram.Scientific Research Applications
Selective Toxicity and Insecticide Development
2-chlorosulfonylethyl N,N-dimethylcarbamate has been explored in the development of selective insecticides, demonstrating a high level of effectiveness against insects while maintaining substantially lower toxicity to mammals. This characteristic makes it a potential candidate for safer pest control substances in agricultural and food chemistry contexts (Fahmy, Chiu, & Fukuto, 1974).
Anti-HIV Drug Development
Research into chloro-1,4-dimethyl-9H-carbazole derivatives, which share structural similarities with this compound, has shown potential in the development of novel anti-HIV drugs. These compounds have been tested for their selective antiviral activity, offering a promising direction for future therapeutic agents against HIV (Saturnino et al., 2018).
Green Organic Syntheses
The compound's related chemical family, including dimethylcarbonate (DMC), is recognized for its role in green chemistry, serving as a valuable methylating agent. This aligns with the increasing demand for environmentally friendly and sustainable chemical processes in organic synthesis, highlighting the potential of this compound in eco-friendly methylation reactions (Tundo, 2001).
Analytical Chemistry and Chromatographic Analysis
In the realm of analytical chemistry, compounds like N,N-dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate have been studied for their chromatographic behavior, which is essential for the development of quantitative analysis methods in pharmaceutical chemistry. This suggests potential applications of this compound in enhancing chromatographic techniques for more accurate and efficient drug analysis (Bobrov, Van'kova, & Sul'din, 2000).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
2-chlorosulfonylethyl N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-7(2)5(8)11-3-4-12(6,9)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFPHDKRGAKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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